molecular formula C10H14N2O2 B196007 Desacetyl Desmethyl Lacosamide CAS No. 175481-39-7

Desacetyl Desmethyl Lacosamide

Cat. No.: B196007
CAS No.: 175481-39-7
M. Wt: 194.23 g/mol
InChI Key: WYCNJBXJCACFCM-SECBINFHSA-N
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Description

Desacetyl Desmethyl Lacosamide is an organic compound with a chiral center at the second carbon atom

Mechanism of Action

Target of Action

The primary target of Desacetyl Desmethyl Lacosamide is the voltage-gated sodium channels . Unlike traditional sodium channel blockers affecting fast inactivation, this compound selectively enhances sodium channel slow inactivation .

Mode of Action

This compound interacts with its targets by stabilizing hyperexcitable neuronal membranes, inhibiting neuronal firing, and reducing long-term channel availability without affecting physiological function . This selective enhancement of slow inactivation of sodium channels results in a decrease in pathological neuronal excitability .

Biochemical Pathways

The compound’s action primarily affects the sodium channel signaling pathway. By enhancing slow inactivation, it reduces the availability of sodium channels for activation, thereby decreasing the likelihood of pathological neuronal firing .

Pharmacokinetics

This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The molecular and cellular effects of this compound’s action include stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability . These effects result in a decrease in pathological neuronal excitability, contributing to its therapeutic effects .

Action Environment

Age can influence the elimination half-life of the compound, with elderly subjects showing slightly longer half-lives . The compound’s action, efficacy, and stability are also likely to be influenced by individual patient factors, including genetic variations in sodium channels and other elements of neuronal excitability.

Biochemical Analysis

Biochemical Properties

Desacetyl Desmethyl Lacosamide plays a role in biochemical reactions, particularly as it relates to its parent compound, Lacosamide. Lacosamide selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . It is reasonable to infer that this compound may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Its parent compound, Lacosamide, has been shown to stabilize hyperexcitable neuronal membranes, inhibit neuronal firing, and reduce long-term channel availability . These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Lacosamide, the parent compound, selectively enhances sodium channel slow inactivation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Lacosamide, the parent compound, is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . It is eliminated from plasma with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .

Metabolic Pathways

Lacosamide is metabolized by several cytochrome P450 (CYP) enzymes (CYP2C19, CYP2C9, and CYP3A4) and CYP-independent mechanisms . It is possible that this compound might be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Desmethyl Lacosamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and a suitable chiral precursor.

    Formation of Intermediate: The chiral precursor undergoes a series of reactions, including protection and deprotection steps, to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with benzylamine under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Desacetyl Desmethyl Lacosamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of (2R)-2-amino-N-benzyl-3-oxopropanamide.

    Reduction: Formation of (2R)-2-amino-N-benzylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Desacetyl Desmethyl Lacosamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-hydroxypropanoic acid
  • (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid
  • (2R,3R)-dihydroquercetin

Uniqueness

Desacetyl Desmethyl Lacosamide is unique due to its specific structure, which includes a benzyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2R)-2-amino-N-benzyl-3-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCNJBXJCACFCM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228150
Record name (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175481-39-7
Record name (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-N-benzyl-3-hydroxypropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWX32A3SZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred methanolic solution (250 mL) of L-serine methyl ester hydrochloride ((S)-6) (20.00 g, 128 mmol) was added benzylamine (55.9 mL, 512 mmol), and then the reaction solution was heated at reflux (18 h). The solvent was removed under reduced pressure, the insoluble salts were filtered, and the excess benzylamine was removed under high vacuum (Kugelrohr). The residue was dissolved in H2O (100 mL), and the product was extracted with CHCl3 (8×200 mL). The organic layers were combined and dried (Na2SO4), and the solvent was removed under reduced pressure. The residue was triturated with Et2O (150 mL) and filtered to give 8.50 g (34%) of the product as a white solid: mp 76-80° C.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
55.9 mL
Type
reactant
Reaction Step One
Yield
34%

Synthesis routes and methods II

Procedure details

HCl (8.00 g, 219.4 mmol) was passed into MeOH (250 mL), and then D-serine ((R)-5) (20.00 g, 190.3 mmol) was added. The reaction solution was heated at reflux (18 h), then benzylamine (81.6 mL, 761 mmol) was added, and then the reaction mixture was heated for additional 18 h. The solvent was removed under reduced pressure, the insoluble salts were filtered, and the excess benzylamine was removed under high vacuum (Kugelrohr). The residue was dissolved in H2O (100 mL), and the product was extracted with CHCl3 (8×200 mL). The organic layers were combined and dried (Na2SO4), and the solvent was removed under reduced pressure. The residue was triturated with Et2O (150 mL) and filtered to vie 10.0 g (27%) of the product as white solid: mp 74-78° C.; [α]23D (c=1, MeOH)=1.6°.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
81.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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